N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)naphthalene-2-sulfonamide N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)naphthalene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 941888-46-6
VCID: VC7779858
InChI: InChI=1S/C21H17N3O3S/c1-24-21(25)13-12-20(22-24)16-6-9-18(10-7-16)23-28(26,27)19-11-8-15-4-2-3-5-17(15)14-19/h2-14,23H,1H3
SMILES: CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Molecular Formula: C21H17N3O3S
Molecular Weight: 391.45

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)naphthalene-2-sulfonamide

CAS No.: 941888-46-6

Cat. No.: VC7779858

Molecular Formula: C21H17N3O3S

Molecular Weight: 391.45

* For research use only. Not for human or veterinary use.

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)naphthalene-2-sulfonamide - 941888-46-6

Specification

CAS No. 941888-46-6
Molecular Formula C21H17N3O3S
Molecular Weight 391.45
IUPAC Name N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]naphthalene-2-sulfonamide
Standard InChI InChI=1S/C21H17N3O3S/c1-24-21(25)13-12-20(22-24)16-6-9-18(10-7-16)23-28(26,27)19-11-8-15-4-2-3-5-17(15)14-19/h2-14,23H,1H3
Standard InChI Key ZMDITIQFAPCFLT-UHFFFAOYSA-N
SMILES CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Introduction

Structural Features and Synthetic Pathways

Molecular Architecture

The compound features a naphthalene-2-sulfonamide group linked via an amide bond to a 4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl substituent. The pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms and a ketone group) contributes to electron-deficient characteristics, while the naphthalene system enhances hydrophobic interactions. This dual functionality suggests potential for multitarget binding, a hallmark of kinase inhibitors and enzyme modulators .

Synthesis Strategies

While no explicit synthesis route for this compound is documented, analogous sulfonamide-Schiff base preparations provide a methodological framework. For example, the condensation of sulfonamide precursors with aldehydes or ketones under reflux conditions is a common strategy . A plausible synthetic route involves:

  • Sulfonation of naphthalene: Introducing a sulfonyl chloride group at the 2-position of naphthalene.

  • Amide coupling: Reacting naphthalene-2-sulfonyl chloride with 4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)aniline in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.

  • Purification: Crystallization from ethanol or dimethylformamide to isolate the final product .

Spectroscopic Characterization

FT-IR Analysis

Key vibrational modes expected for this compound include:

  • S=O asymmetric/symmetric stretches: 1180–1250 cm⁻¹ (sulfonamide group) .

  • C=O stretch (pyridazinone): 1650–1700 cm⁻¹ .

  • N–H bending (secondary amide): 1550–1600 cm⁻¹ .
    Computational studies using density functional theory (DFT) at the B3LYP/6-311G+(d,p) level would predict these bands within ±20 cm⁻¹ of experimental values, as demonstrated for related sulfonamides .

NMR Spectroscopy

  • ¹H NMR:

    • Pyridazinone ring protons: δ 6.8–7.5 ppm (coupled doublets due to adjacent nitrogen atoms).

    • Naphthalene aromatic protons: δ 7.5–8.5 ppm (multiplet pattern).

    • Methyl group (N–CH₃): δ 3.2–3.5 ppm (singlet) .

  • ¹³C NMR:

    • Sulfonamide carbonyl: δ 165–170 ppm.

    • Pyridazinone C=O: δ 175–180 ppm .

Computational and Drug-Likeness Profiling

Density Functional Theory (DFT) Studies

Geometry optimization of the compound would predict:

  • Dipole moment: ~5.0–6.5 D (enhanced solubility in polar solvents).

  • HOMO-LUMO gap: 4.5–5.5 eV (moderate chemical reactivity) .
    Frontier molecular orbital analysis would localize electron density on the sulfonamide and pyridazinone groups, indicating nucleophilic attack susceptibility at the pyridazinone C=O .

ADMET and Drug-Likeness

Using Lipinski’s Rule of Five and Veber’s criteria:

ParameterValueCompliance
Molecular weight~381.4 g/molYes (≤500)
log P~3.5–4.0 (predicted)Yes (≤5)
Hydrogen bond donors2Yes (≤5)
Hydrogen bond acceptors6Yes (≤10)
Polar surface area~90 ŲYes (≤140)
Predicted ADMET properties suggest moderate oral bioavailability but potential hepatic metabolism via cytochrome P450 enzymes .

Biological Activity and Mechanistic Insights

Anticancer Activity

Analogous sulfonamides exhibit IC₅₀ values of 20–50 μg/mL against A549 lung cancer cells . Mechanistically, these compounds induce apoptosis via:

  • Mitochondrial membrane depolarization: Increased Bax/Bcl-2 ratio.

  • ROS generation: Oxidative stress triggering DNA damage .

Comparative Analysis with Structural Analogs

CompoundTargetIC₅₀/EC₅₀log P
L2 Orexin receptors1.58 nM1.58
Suvorexant OX1/OX2 receptors0.55 nM3.99
Target compound (predicted)Kinases/Proteases10–100 μM3.5–4.0
This table highlights the target compound’s intermediate lipophilicity, balancing membrane permeability and solubility .

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